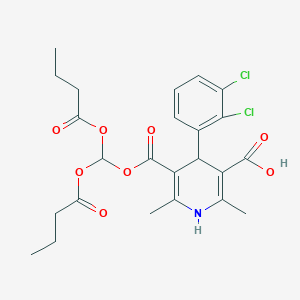

Decitabine Impurity 11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmacodynamics and Mechanism of Action

Decitabine, also known as 5-aza-2'-deoxycytidine, functions by inhibiting DNA methyltransferases, leading to the hypomethylation of DNA and reactivation of silenced genes. This action has dual effects on neoplastic cells: differentiation at low doses and cytotoxicity at high doses. Studies have demonstrated decitabine's effectiveness in myeloid malignancies, suggesting that low doses are as or more effective than higher doses in inducing responses in conditions like acute myelogenous leukemia and myelodysplasia (Issa et al., 2004).

Clinical Applications in Hematological Malignancies

Decitabine has been evaluated in various hematological conditions, including myelodysplastic syndromes (MDS) and chronic myelogenous leukemia (CML). Its administration has shown promising results in these diseases, indicating its potential as a therapeutic agent. For example, a multicenter study assessed the efficacy and safety of decitabine in patients with MDS, demonstrating meaningful clinical benefits with more than half of the patients showing improvement (Steensma et al., 2009).

Pharmacokinetic Studies

The pharmacokinetics of decitabine have been thoroughly investigated, revealing insights into its stability, absorption, and efficacy at various dosing regimens. One study developed a high-performance liquid chromatography/tandem mass spectrometry method to determine decitabine concentrations in human plasma, contributing to our understanding of its pharmacokinetic profile (Liu et al., 2006).

Epigenetic Drug Development

The evolution of decitabine's development highlights its journey from a classical anticancer drug to a key player in epigenetic therapy. Initial studies utilized decitabine at its maximum clinically tolerated dose for leukemia treatment. Subsequent research, recognizing the importance of epigenetics in cancer, repurposed decitabine at significantly lower doses, focusing on its hypomethylating effects to manage diseases like MDS more effectively (Jabbour et al., 2008).

Future Directions and Applications

Research continues to explore decitabine's potential beyond hematological malignancies, including its application in solid tumors and as part of combination therapies to enhance its epigenetic effects. Studies assessing decitabine's bioavailability and safety profile, especially in oral formulations, are pivotal for its broader application in outpatient settings, potentially improving patient quality of life and reducing treatment costs (Mistry et al., 2011).

特性

CAS番号 |

909402-26-2 |

|---|---|

製品名 |

Decitabine Impurity 11 |

分子式 |

C9H13N3O5 |

分子量 |

243.22 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

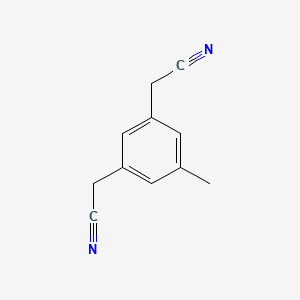

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)